molecular formula C15H16ClN5O B5403943 N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide

N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide

Cat. No. B5403943
M. Wt: 317.77 g/mol
InChI Key: KTXQQGVQNJZXLQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide, also known as CP-122,288, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazinecarboxamide derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide involves its binding to the 5-HT1B receptor and blocking the action of serotonin. This results in the inhibition of the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects in scientific studies. It has been found to reduce the release of dopamine and norepinephrine in the brain, which are involved in the regulation of mood and behavior. It has also been found to increase the release of acetylcholine, which is involved in the regulation of cognition and memory.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide in lab experiments include its potency and selectivity as a 5-HT1B receptor antagonist, which makes it a valuable tool for studying the role of serotonin in various neurological disorders. However, the limitations of using N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide in lab experiments include its potential toxicity and side effects, which need to be taken into consideration when designing experiments.

Future Directions

There are several future directions for the research on N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide. One potential direction is to study its potential therapeutic applications in the treatment of neurological disorders such as migraine, depression, and anxiety. Another potential direction is to study its mechanism of action in more detail, including its interactions with other neurotransmitter systems in the brain. Additionally, further research is needed to determine the safety and efficacy of N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide in humans, which could pave the way for its development as a new therapeutic agent.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide involves the reaction of 3-chlorophenylpiperazine with 2-pyrimidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide in its pure form.

Scientific Research Applications

N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to be a potent and selective antagonist of the 5-HT1B receptor, which is involved in the regulation of serotonin neurotransmission in the brain. This makes N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide a potential candidate for the treatment of various neurological disorders such as migraine, depression, and anxiety.

properties

IUPAC Name

N-(3-chlorophenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O/c16-12-3-1-4-13(11-12)19-15(22)21-9-7-20(8-10-21)14-17-5-2-6-18-14/h1-6,11H,7-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXQQGVQNJZXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide

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